BenchChemオンラインストアへようこそ!

4-(2H-1,3-benzodioxol-5-yl)-5-cyclopentyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine

Lipophilicity Metabolic Stability Cycloalkyl Substituent Effects

4-(2H-1,3-benzodioxol-5-yl)-5-cyclopentyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine (CAS 1356725-17-1) is a benzodioxole-pyrazole hybrid compound with a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol. It belongs to a class of compounds that have been investigated for anti-inflammatory and analgesic activities through COX-1/2 and 5-LOX inhibition.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 1356725-17-1
Cat. No. B2418233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2H-1,3-benzodioxol-5-yl)-5-cyclopentyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine
CAS1356725-17-1
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESCN1C(=C(C(=N1)C2CCCC2)C3=CC4=C(C=C3)OCO4)N
InChIInChI=1S/C16H19N3O2/c1-19-16(17)14(15(18-19)10-4-2-3-5-10)11-6-7-12-13(8-11)21-9-20-12/h6-8,10H,2-5,9,17H2,1H3
InChIKeyLDQIIXVFYISNIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopentyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine (CAS 1356725-17-1) as a Structurally Differentiated Benzodioxole-Pyrazole Hybrid


4-(2H-1,3-benzodioxol-5-yl)-5-cyclopentyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine (CAS 1356725-17-1) is a benzodioxole-pyrazole hybrid compound with a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol . It belongs to a class of compounds that have been investigated for anti-inflammatory and analgesic activities through COX-1/2 and 5-LOX inhibition [1]. The presence of the cyclopentyl substituent at the 5-position of the pyrazole ring distinguishes it from other alkyl or aryl analogs, potentially offering advantages in lipophilicity, metabolic stability, and target binding as suggested by patent literature on cyclopentylpyrazoles as FXR modulators [2].

Why 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopentyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine Cannot Be Simply Substituted by In-Class Analogs


In the benzodioxole-pyrazole hybrid class, even minor structural changes—such as replacing the cyclopentyl group with a cyclopropyl, propyl, or thiophenyl moiety—can drastically alter pharmacological profiles. For instance, the cyclopentyl group confers a distinct balance of lipophilicity (cLogP) and steric bulk compared to smaller or flatter substituents, potentially affecting target binding kinetics and metabolic stability [1]. The patent literature on cyclopentylpyrazoles explicitly highlights that the specific cycloalkyl substituent is critical for FXR modulation potency, with cyclopentyl derivatives often outperforming cyclohexyl or smaller alkyl analogs [2]. Consequently, generic substitution with closely related compounds like 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine or 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine cannot guarantee equivalent biological activity without comparative data.

Quantitative Differentiation Evidence for 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopentyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine Against Closest Analogs


Cyclopentyl vs. Cyclopropyl Substituent: Impact on Lipophilicity and Metabolic Stability in Benzodioxole-Pyrazole Hybrids

The cyclopentyl group in 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopentyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is predicted to yield a higher cLogP compared to the cyclopropyl analog (4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine) due to increased carbon count and surface area. In the context of FXR modulators, cyclopentyl substitution has been associated with improved metabolic stability relative to smaller cycloalkyl groups, as demonstrated by comparative in vitro half-life data in liver microsomes [1].

Lipophilicity Metabolic Stability Cycloalkyl Substituent Effects

Cyclopentyl vs. Propyl Substituent: Differential Impact on COX-2/5-LOX Inhibition Potency in Benzodioxole-Pyrazole Hybrids

In the benzodioxole-pyrazole hybrid series described by Abd El Razik et al. (2017), compounds with bulkier, cyclic substituents generally exhibited superior COX-2 and 5-LOX dual inhibition compared to straight-chain alkyl derivatives [1]. For example, compound 26 (bearing a phenyl substituent) showed high COX-1/COX-2 selectivity. While direct data for 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopentyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is not available, the cyclopentyl group is sterically and electronically more similar to the active cyclic substituents than the flexible propyl chain found in 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine.

COX-2 Inhibition 5-LOX Inhibition Anti-inflammatory Activity

Cyclopentyl vs. Thiophenyl Substituent: Differential Impact on Drug-Like Properties in Benzodioxole-Pyrazole Hybrids

The replacement of the cyclopentyl group in the target compound with a thiophenyl ring (as in 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-(thiophen-2-yl)-2,3-dihydro-1H-pyrazol-3-imine) introduces a sulfur atom and an aromatic ring, which increases molecular complexity and may alter metabolic pathways. The cyclopentyl derivative maintains a fully sp3 carbon center, potentially reducing the risk of CYP450-mediated oxidation at the 5-position compared to the thiophenyl analog [1].

Ligand Efficiency Physicochemical Properties Drug-Likeness

Differentiation in Purity and Scalability: 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopentyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine vs. Discontinued or Lower Purity Analogs

Available procurement data indicates that 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopentyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is commercially available at a minimum purity of 95% from multiple suppliers, including CymitQuimica and Leyan . In contrast, closely related analog 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1-methyl-1H-pyrazol-5-amine (a regioisomer) is listed as 'Discontinued' . This ensures consistent supply for research programs requiring reproducible results.

Purity Procurement Reliability Chemical Supply

Optimal Application Scenarios for 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopentyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine Based on Evidence


Lead Optimization in Anti-Inflammatory Drug Discovery: Exploiting the Cyclopentyl Advantage for COX-2/5-LOX Dual Inhibition

Given the class-level evidence that benzodioxole-pyrazole hybrids with cyclic substituents demonstrate potent COX-2 and 5-LOX dual inhibition [1], this compound is best utilized as a scaffold for medicinal chemistry optimization targeting inflammatory diseases. Its cyclopentyl substituent provides a favorable balance of lipophilicity and steric bulk, which can be further derivatized to improve potency and selectivity, as demonstrated by the SAR trends reported for related compounds [1].

FXR Modulator Probe Development: Leveraging Cyclopentylpyrazole Privileged Structure in Metabolic Disease Research

The patent literature identifies cyclopentylpyrazoles as a privileged scaffold for FXR modulation, relevant to dyslipidemia and metabolic disorders [2]. The presence of the benzodioxole moiety in this compound adds an additional vector for hydrogen bonding and π-stacking interactions with the FXR ligand-binding domain, potentially leading to novel FXR modulators with distinct pharmacological profiles from existing clinical candidates [2].

Chemical Biology Tool for Studying Cycloalkyl Substituent Effects on Target Binding Kinetics and Selectivity

The unique combination of a benzodioxole ring and a cyclopentyl group makes this compound a valuable chemical biology probe for systematically comparing the effects of cycloalkyl substituents (cyclopropyl, cyclopentyl, cyclohexyl) on binding kinetics, target selectivity, and cellular efficacy. Such studies can inform the rational design of future generations of pyrazole-based inhibitors .

Analytical Reference Standard for Benzodioxole-Pyrazole Hybrid Characterization and Quality Control

With a confirmed minimum purity of 95% and consistent availability from multiple suppliers, 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopentyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine can serve as a reliable reference standard for the development of analytical methods (HPLC, LC-MS) to characterize and quantify benzodioxole-pyrazole hybrids in discovery samples .

Quote Request

Request a Quote for 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopentyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.